molecular formula C10H13N5O2 B1400528 Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate CAS No. 1154030-73-5

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate

Cat. No. B1400528
M. Wt: 235.24 g/mol
InChI Key: ZQOBTQXOHGZNRL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate, also known by its chemical abbreviation ‘ethyl CDAP’ or ‘EC’, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 1154030-73-5 and a linear formula of C10H13N5O2 .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl (Z)-2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)acrylate . The InChI code is 1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 235.25 g/mol . It is a solid substance .

Scientific Research Applications

Crystal Packing Interactions

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate is studied for its unique crystal packing interactions, particularly the N⋯π and O⋯π interactions, which are relatively rare in crystal engineering. These interactions contribute to the formation of specific crystal structures, like zigzag double-ribbons and 1-D double-columns, which are significant in the development of new materials with desired properties (Zhang, Wu, & Zhang, 2011).

Synthesis and Transformation

This compound plays a role in the synthesis and transformation of various organic molecules. For example, its reaction with isopropylmagnesium bromide leads to the formation of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate, demonstrating its versatility as a reagent in organic synthesis (Harutyunyan et al., 2017).

Structural Insights in Inhibitor Design

The compound has been synthesized and studied for its structural properties, particularly in the context of inhibitor design for enzymes like c-Jun N-terminal kinases. These structural insights are crucial for developing new drugs and therapeutic agents (Abad et al., 2020).

Role in Heterocyclic Systems Synthesis

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate is integral in synthesizing various heterocyclic systems. Its transformations have been explored for preparing compounds like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its applicability in developing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Electrochemical Reduction Studies

The electrochemical behavior of related compounds has been studied, providing insights into the electrochemical properties of ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate. This research is important for understanding its potential applications in electrochemistry and material science (Esteves et al., 2003).

Unusual Cycloaddition Reactions

Investigations into its unusual [3+2] cycloaddition reactions shed light on its unique chemical behavior, which can be harnessed in synthesizing novel organic compounds (Bourhis & Vercauteren, 1994).

Antimicrobial Activity

The compound has been used to synthesize novel derivatives with significant antimicrobial properties. Such studies are essential in the search for new antibacterial agents and contribute to medical research (Chandrakantha et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBTQXOHGZNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155173
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate

CAS RN

1154030-73-5
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.3 g (7.5 mmol) of the compound from Example 4A and 1.4 ml (1.2 g, 8.2 mmol) of N,N-dimethylformamide diethyl acetal are stirred at a bath temperature of 100° C. for 16 h. For work-up, the cooled reaction solution is concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 1.5 g (86% of theory)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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